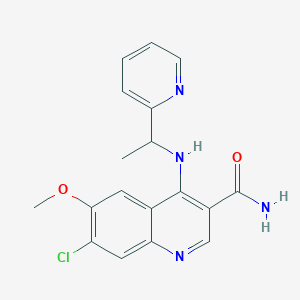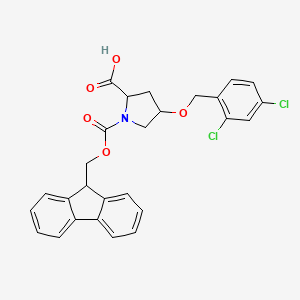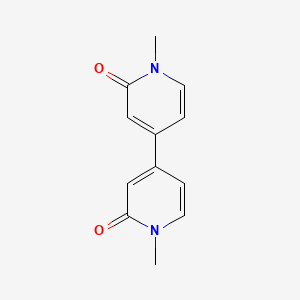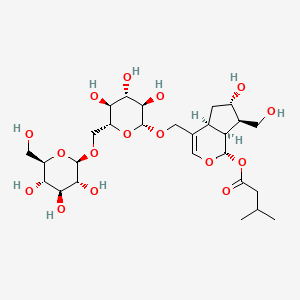
2,4,6-Trimethylpyridine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylpyridine-d11 is an isotopically labeled derivative of 2,4,6-Trimethylpyridine, also known as collidine. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. The molecular formula for this compound is C8D11N, and it is primarily used in scientific research for various applications, including nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyridine can be synthesized through several methods. One common method involves the Hantzsch dihydropyridine synthesis, which uses ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,4,6-Trimethylpyridine often involves the catalytic reaction of acetone and ammonia at elevated temperatures (around 300°C) in the presence of a catalyst . This method is efficient for large-scale production and ensures high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyridine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium permanganate to form 2,4,6-pyridinetricarboxylic acid.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products Formed
Oxidation: The major product formed is 2,4,6-pyridinetricarboxylic acid.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
2,4,6-Trimethylpyridine-d11 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Organic Synthesis: It serves as a solvent and reagent in various organic synthesis reactions.
Biological Studies: The compound is used in studies involving enzyme mechanisms and metabolic pathways due to its stable isotopic labeling.
Industrial Applications: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylpyridine-d11 involves its interaction with molecular targets through its pyridine ring. The deuterium atoms provide stability and distinct spectroscopic properties, making it useful in tracing and studying chemical reactions and biological processes. The compound can interact with enzymes and other proteins, influencing their activity and providing insights into their mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine (Lutidine): Another methyl-substituted pyridine with similar properties but different substitution patterns.
2,4,6-Trimethylpyridine: The non-deuterated version of the compound, used in similar applications but without the benefits of isotopic labeling.
Uniqueness
2,4,6-Trimethylpyridine-d11 is unique due to its isotopic labeling with deuterium, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and accurate measurements, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
132.25 g/mol |
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |
InChI Key |
BWZVCCNYKMEVEX-JXCHDVSKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)

![5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12300831.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)

![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)


![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)
